Etazolate hydrochloride Etazolate hydrochloride A potent phosphodiesterase inhibitor proposed as an antipsychotic agent.
Brand Name: Vulcanchem
CAS No.: 35838-58-5
VCID: VC0004155
InChI: InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H
SMILES: CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl
Molecular Formula: C14H20ClN5O2
Molecular Weight: 325.79 g/mol

Etazolate hydrochloride

CAS No.: 35838-58-5

Cat. No.: VC0004155

Molecular Formula: C14H20ClN5O2

Molecular Weight: 325.79 g/mol

* For research use only. Not for human or veterinary use.

Etazolate hydrochloride - 35838-58-5

CAS No. 35838-58-5
Molecular Formula C14H20ClN5O2
Molecular Weight 325.79 g/mol
IUPAC Name ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H
Standard InChI Key GQJUGJHJUZSJLZ-UHFFFAOYSA-N
SMILES CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl
Canonical SMILES CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl

Chemical and Pharmacological Profile of Etazolate Hydrochloride

Structural Characteristics

Etazolate hydrochloride (C<sub>14</sub>H<sub>19</sub>N<sub>5</sub>O<sub>2</sub>·ClH) is an achiral small molecule with a molecular weight of 325.794 g/mol. Its structure comprises a pyrazolopyridine core modified with ethyl ester and isopropylidene hydrazine functional groups (Table 1) .

Table 1: Chemical Properties of Etazolate Hydrochloride

PropertyValue
Molecular FormulaC<sub>14</sub>H<sub>19</sub>N<sub>5</sub>O<sub>2</sub>·ClH
Molecular Weight325.794 g/mol
SMILESCl.CCOC(=O)C1=CN=C2N(CC)N=CC2=C1NN=C(C)C
InChI KeyGQJUGJHJUZSJLZ-UHFFFAOYSA-N

Pharmacological Targets

Etazolate exhibits a unique polypharmacology profile:

  • GABA<sub>A</sub> Receptor Modulation: Potentiates GABAergic signaling by enhancing chloride ion influx, promoting neuronal hyperpolarization .

  • PDE4 Inhibition: Elevates cyclic adenosine monophosphate (cAMP) levels, which may improve synaptic plasticity and memory .

  • α-Secretase Activation: Increases non-amyloidogenic APP processing, reducing β-amyloid (Aβ) formation and releasing neurotrophic sAPPα .

Table 2: Key Pharmacodynamic Targets

TargetMechanismIC<sub>50</sub>/EC<sub>50</sub>
GABA<sub>A</sub> ReceptorPositive allosteric modulation20 nM–2 µM (neuroprotection)
PDE4Competitive inhibition0.501 µM

Mechanisms of Action: Bridging Symptomatic and Disease-Modifying Effects

Synergistic α-Secretase Activation

By stimulating α-secretase activity, etazolate shifts APP processing toward the non-amyloidogenic pathway, increasing sAPPα production by 2.5-fold in guinea pig models . Immunoneutralization of sAPPα abolishes etazolate’s neuroprotective effects, underscoring its critical role . This dual action—reducing Aβ accumulation while enhancing sAPPα—positions etazolate as both a symptomatic and disease-modifying agent.

Preclinical Evidence: Efficacy in Neurodegeneration Models

In Vitro Neuroprotection

In rat cortical neurons, etazolate (20 nM–2 µM) dose-dependently rescues cells from Aβ<sub>1–42</sub>-induced apoptosis, with maximal efficacy at 1 µM . Co-treatment with the α-secretase inhibitor TAPI-0 nullifies this protection, validating the mechanism.

In Vivo Cognitive Benefits

Guinea pigs treated with etazolate (10 mg/kg, oral) exhibit increased hippocampal sAPPα levels and improved performance in Morris water maze tests, suggesting enhanced spatial memory . These effects correlate with reduced Aβ plaque density in cortical regions.

Clinical Development: Phase II Trials in Alzheimer’s Disease

ParameterEtazolate 40 mgEtazolate 80 mgPlacebo
Early Withdrawals8%15%5%
CNS-Related AEsDizziness (12%)Somnolence (18%)6%
ADCS-ADL Change*+1.2+1.8-0.4

*ADCS-ADL: Alzheimer’s Disease Cooperative Study–Activities of Daily Living .

While the study was underpowered for efficacy, etazolate 80 mg showed a trend toward improved daily functioning (ADCS-ADL). No significant differences emerged in cognitive endpoints (ADAS-Cog) or global assessments (CIBIC-Plus) .

Pharmacokinetics and Drug Interactions

Metabolic Pathways

Etazolate is primarily metabolized by CYP3A4 and CYP2C9 isozymes, with an IC<sub>50</sub> of 12.59 µM for CYP2D6 inhibition . Its pharmacokinetic profile remains incompletely characterized, with absorption, half-life, and clearance data pending further studies .

Drug-Drug Interactions

As a moderate CYP2D6 inhibitor, etazolate may elevate plasma levels of substrates like metoprolol or desipramine. Dose adjustments are recommended when co-administered with CYP3A4 inducers (e.g., rifampin) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator